molecular formula C20H34O8 B13764722 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene CAS No. 57721-95-6

1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

Cat. No.: B13764722
CAS No.: 57721-95-6
M. Wt: 402.5 g/mol
InChI Key: ZIBIRFWJYSIJIK-UHFFFAOYSA-N
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Description

1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene is a polyether-substituted benzene derivative characterized by two symmetric oligoethylene glycol chains terminating in methoxy groups. This structure confers unique solubility, polarity, and supramolecular interaction capabilities, making it relevant in applications such as ionophores, polymer additives, or self-assembly systems .

Properties

CAS No.

57721-95-6

Molecular Formula

C20H34O8

Molecular Weight

402.5 g/mol

IUPAC Name

1,2-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-5-3-4-6-20(19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3

InChI Key

ZIBIRFWJYSIJIK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC=CC=C1OCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from Literature

A representative preparation method is described in the Royal Society of Chemistry supporting information document:

  • Starting Material: p-bromo-[2-{2-(2-methoxyethoxy)ethoxy}ethoxy]benzene
  • Reagents and Conditions:
    • Under nitrogen atmosphere, 1.16 mL (1.97 mmol) of 1.7 M n-butyllithium (n-BuLi) in hexane is slowly added to a degassed solution of the brominated benzene derivative (628.8 mg, 1.97 mmol) in anhydrous diethyl ether (10 mL) at -10 °C.
    • The mixture is stirred at 0 °C for 1 hour to generate the corresponding aryllithium intermediate.
    • A degassed solution of the coupling partner (compound 7 in the source, 900 mg, 1.64 mmol) in anhydrous toluene (10 mL) is added dropwise at 0 °C.
    • The reaction mixture is stirred at 0 °C for 30 minutes and then quenched with water (5 mL).
  • Work-up:
    • The reaction mixture is extracted three times with dichloromethane (20 mL each).
    • The combined organic layers are dried over sodium sulfate (Na2SO4).
    • The solvent is removed under reduced pressure to afford the crude product.
  • Purification: Typically involves chromatographic techniques to isolate the pure This compound .

This method utilizes organolithium chemistry to functionalize the aromatic ring and attach the oligo(ethylene glycol) chains with high regioselectivity and yield.

Alternative Synthetic Routes from Patent Literature

The US patent US10364217B2 provides additional insights into related chemical compounds and their preparation methods:

  • The patent describes the synthesis of bis-oxy-phenylene derivatives with oligo(ethylene glycol) substituents.
  • Typical methods involve:
    • Nucleophilic aromatic substitution on dihalogenated benzenes with alkoxide ions derived from oligo(ethylene glycol) methyl ethers.
    • Use of potassium carbonate or other bases to deprotonate the oligo(ethylene glycol) alcohols to form alkoxides.
    • Reaction in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
  • These conditions facilitate the displacement of halogen atoms (usually bromides or chlorides) on the benzene ring by the alkoxide nucleophiles, yielding the bis-substituted ethers.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Organolithium-mediated coupling p-bromo-oligo(ethylene glycol) benzene, n-BuLi -10 °C to 0 °C, inert atmosphere High regioselectivity, mild temperature Requires strict anhydrous and inert conditions
Nucleophilic aromatic substitution (Patent) Dihalogenated benzene, oligo(ethylene glycol) alkoxide, K2CO3 80–120 °C, polar aprotic solvent Simple reagents, scalable Higher temperature, possible side reactions

Research Results and Characterization

Summary and Expert Perspectives

The preparation of This compound is reliably achieved through two main synthetic strategies:

  • Organolithium-mediated coupling of brominated aromatic precursors with oligo(ethylene glycol) chains under inert atmosphere and low temperature, offering high selectivity and purity.

  • Nucleophilic aromatic substitution of dihalogenated benzenes with alkoxide derivatives of oligo(ethylene glycol) methyl ethers in polar aprotic solvents at elevated temperatures, providing a simpler and potentially more scalable route.

Both methods are well-documented in peer-reviewed literature and patent sources, ensuring reproducibility and broad applicability. Selection of the method depends on available reagents, scale, and desired purity.

Chemical Reactions Analysis

1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Materials Science

1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene is used in the development of advanced materials, particularly in polymer chemistry. Its ether groups provide flexibility and solubility, which are advantageous in creating polymer blends and composites.

  • Case Study : A study demonstrated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved resistance to thermal degradation compared to traditional polymers.

Pharmaceutical Development

The compound's structure allows it to interact favorably with biological systems, making it a candidate for drug formulation and delivery systems.

  • Radiation Sensitization : Research indicates that compounds similar to this compound can enhance the efficacy of radiation therapy in cancer treatment by acting as sensitizers. This effect is attributed to their ability to stabilize free radicals generated during radiation exposure, thereby increasing cytotoxicity in tumor cells .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules.

  • Synthesis Example : The compound has been utilized as a precursor in synthesizing texaphyrin derivatives, which are known for their applications in photodynamic therapy and as contrast agents in imaging techniques .

Mechanism of Action

The mechanism of action of 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its functional groups. The ethylene glycol chains provide flexibility and solubility, allowing the compound to interact with various biological and chemical systems. The methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural and functional differences between 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene and related compounds:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methoxy-terminated ethylene glycol chains Not explicitly given* ~432† High polarity, solubility in polar solvents, ion coordination Inferred
1,2-Bis(2-Nitrophenoxy)ethane Nitro groups C14H12N2O6 304.25 Electron-withdrawing groups; explosives, sensors [3]
1,2-Bis(2-bromoethoxy)benzene Bromo termini C10H12Br2O2 324.01 High reactivity in substitution reactions; pharmaceutical intermediates [8]
1,2-Bis(o-aminophenoxy)ethane Amino groups C14H16N2O2 244.29 Basic sites for coordination chemistry; polymer precursors [6]
Bis-1,2[2-hydroxyethoxy]benzene (17) Hydroxy termini C10H14O6 254.21 Reactivity in crown ether synthesis; ionophores [2]

*Inferred from structural analogs.
†Calculated based on formula C20H34O6.

Key Observations:

  • Terminal Group Effects: Methoxy termini (target compound) enhance hydrophilicity and stability compared to bromo (reactive) or nitro (electron-withdrawing) groups. Amino derivatives (e.g., ) offer basicity for metal coordination but may oxidize readily.
  • Molecular Weight and Solubility: Longer ethylene glycol chains in the target compound likely increase solubility in polar solvents (e.g., water, ethanol) compared to simpler analogs like 1,2-Dimethoxybenzene (MW 138.16, ).
  • Supramolecular Applications : Crown ether analogs (e.g., compound 17 in ) demonstrate ion-binding capabilities, suggesting the target compound could form similar complexes with alkali metals.

Physicochemical Properties

  • Boiling Point : Higher than 1,2-Bis(2-bromoethoxy)benzene (350°C at 760 mmHg, ) due to increased molecular weight and hydrogen-bonding capacity.
  • LogP: Lower (more hydrophilic) than nitro or bromo analogs (e.g., LogP of 1,2-Bis(2-Nitrophenoxy)ethane ~2.5–3.0), enhancing water compatibility.

Q & A

Q. How can researchers optimize the synthesis yield of 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene?

Methodological Approach:

  • Vary reaction conditions (solvent polarity, temperature, and time) to enhance etherification efficiency. For example, using polar aprotic solvents like DMF or THF can improve nucleophilic substitution reactions involving ethylene glycol derivatives .
  • Employ acid catalysts (e.g., p-toluenesulfonic acid) to accelerate esterification or etherification steps. Evidence from similar polyether syntheses suggests catalytic control over intermediate formation .
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points, minimizing side-product formation.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Approach:

  • Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to separate polyether byproducts .
  • Recrystallization from ethanol or acetone can improve purity by leveraging solubility differences between the target compound and impurities .
  • Confirm purity via analytical techniques like GC-MS or NMR spectroscopy, referencing spectral databases (e.g., NIST Chemistry WebBook) for validation .

Q. How can spectroscopic characterization (NMR, MS) resolve structural ambiguities in this compound?

Methodological Approach:

  • 1H/13C NMR : Assign peaks by comparing with analogous polyether compounds (e.g., ethylene glycol derivatives). The methoxy and ethyleneoxy groups exhibit distinct splitting patterns in the δ 3.4–4.0 ppm range .
  • Mass Spectrometry : Use high-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C22H38O9, MW 470.5 g/mol) and fragmentation patterns. NIST data for related ethers provide reference spectra .

Advanced Research Questions

Q. How does the open-chain structure of 1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene compare to crown ethers in alkali metal ion extraction?

Methodological Approach:

  • Conduct solvent extraction experiments with alkali metal picrates (e.g., K+, Na+). Compare distribution coefficients (D) with benzo-18-crown-6, noting reduced selectivity due to the absence of a rigid macrocyclic cavity .
  • Use UV-Vis spectroscopy to quantify metal ion concentration in organic/aqueous phases. Structural flexibility may enhance adaptability but lower binding specificity .

Q. What computational methods (e.g., DFT) elucidate the binding mechanisms of this compound with transition metals?

Methodological Approach:

  • Perform density functional theory (DFT) calculations to model interactions between ether oxygen lone pairs and metal ions (e.g., Cu2+ or Fe3+). Optimize geometries using software like Gaussian or ORCA .
  • Compare binding energies with crown ether analogs to assess the thermodynamic impact of structural rigidity vs. flexibility .

Q. How does hydrolytic stability under acidic/basic conditions affect its application in supramolecular systems?

Methodological Approach:

  • Expose the compound to buffered solutions (pH 1–14) at elevated temperatures (40–80°C). Monitor degradation via HPLC or IR spectroscopy, focusing on ester/ether bond cleavage .
  • Correlate stability with functional group protection strategies (e.g., tert-butyl groups for acid-sensitive applications) .

Q. What role does this compound play in synthesizing stimuli-responsive polymers?

Methodological Approach:

  • Incorporate it as a crosslinker in polyethylene glycol (PEG)-based hydrogels. Study swelling behavior in response to pH or ionic strength changes using rheometry .
  • Analyze thermal stability via TGA/DSC to assess suitability for high-temperature applications (e.g., coatings or drug delivery systems) .

Data Contradictions and Recommendations

  • Synthetic Routes : and describe divergent strategies (acid-catalyzed esterification vs. base-mediated etherification). Researchers should test both pathways to identify context-specific optimal yields.
  • Stability Data : While emphasizes ambient stability, suggests sensitivity to prolonged acidic exposure. Pre-experiment stability assays under intended conditions are advised.

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